Biricodar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

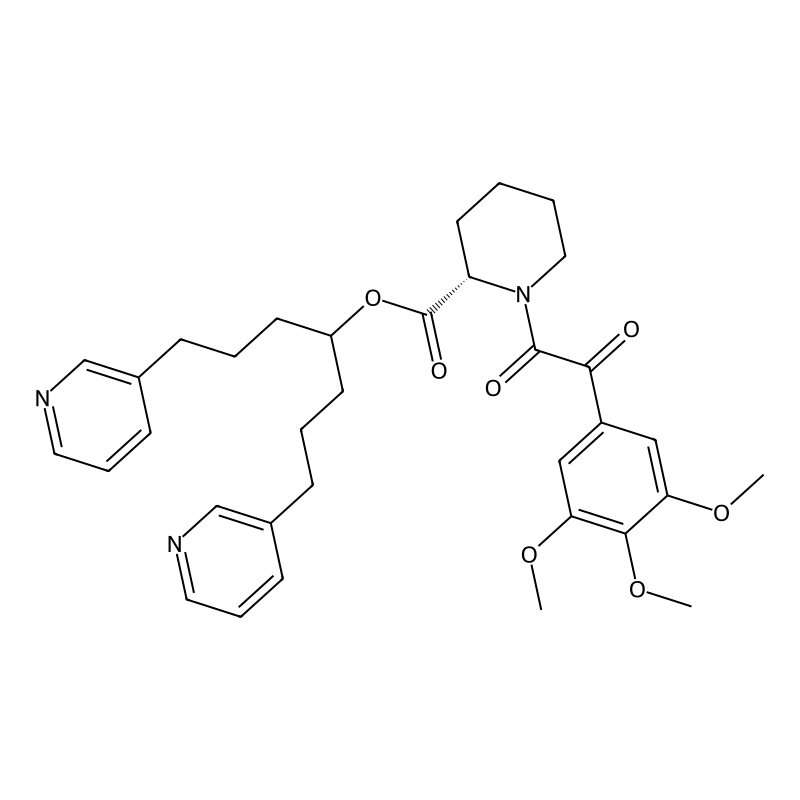

Biricodar, also known as VX-710 or Incel™, is a synthetic compound derived from pipecolinate. It functions primarily as a modulator of multidrug resistance mechanisms, specifically targeting P-glycoprotein (MDR-1) and multidrug resistance-associated protein (MRP-1). These proteins are often overexpressed in cancer cells, leading to reduced efficacy of various chemotherapeutic agents. By inhibiting these efflux pumps, biricodar enhances the retention and effectiveness of anticancer drugs, thereby restoring sensitivity in resistant cell lines .

Biricodar's mechanism of action involves several key chemical interactions:

- Inhibition of Drug Efflux: Biricodar binds to P-glycoprotein and MRP-1, preventing them from transporting drugs out of cells. This results in increased intracellular concentrations of chemotherapeutics such as doxorubicin and vincristine .

- Modulation of Drug Retention: In studies, biricodar has been shown to significantly enhance the retention of various drugs within resistant cancer cells, indicating its role in modifying cellular uptake and efflux pathways .

- Impact on Drug Metabolism: The compound may also influence the metabolism of certain drugs by altering hepatic transport mechanisms, as evidenced by increased hepatic retention of certain radiotracers during its administration .

Biricodar exhibits notable biological activity as a chemosensitizer:

- Enhancement of Chemosensitivity: Clinical studies have demonstrated that biricodar can sensitize cancer cells to a range of chemotherapeutics, including doxorubicin, topotecan, and vincristine. This effect is particularly pronounced in cells expressing high levels of P-glycoprotein and MRP-1 .

- Minimal Toxicity: In clinical trials, biricodar has shown a favorable safety profile with minimal adverse reactions such as headaches and mild nausea at therapeutic doses .

The synthesis of biricodar involves several steps:

- Starting Materials: The synthesis begins with pipecolic acid derivatives.

- Formation of Key Intermediates: Various chemical transformations are employed to create intermediates that will ultimately yield biricodar.

- Final Product Isolation: The final compound is purified through crystallization or chromatography techniques to obtain biricodar in its active form .

Biricodar is primarily used in oncology:

- Chemotherapy Modulation: It is utilized in clinical settings to enhance the effectiveness of standard chemotherapy regimens in patients with multidrug-resistant tumors.

- Research Tool: Biricodar serves as a valuable tool in research for studying drug resistance mechanisms and evaluating new therapeutic strategies against resistant cancer phenotypes .

Research has highlighted several significant interactions involving biricodar:

- Drug Interactions: Biricodar has been studied for its interactions with other chemotherapeutics, revealing its ability to enhance the efficacy of drugs like daunorubicin and etoposide by mitigating resistance mechanisms .

- Biological Interactions: Interaction studies indicate that biricodar can influence the pharmacokinetics of co-administered drugs by altering their absorption and metabolism through modulation of efflux transporters .

Several compounds share similarities with biricodar regarding their mechanism of action or structural properties:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| PSC-833 | P-glycoprotein inhibitor | Specific for P-glycoprotein; used in combination therapies. |

| Probenecid | Multidrug resistance modulator | Primarily used for gout; affects renal excretion. |

| Fumitremorgin C | BCRP inhibitor | Targets both wild-type and mutant BCRP; used in research settings. |

| Cyclosporin A | Immunosuppressant | Also acts as a P-glycoprotein inhibitor but has broader immunosuppressive effects. |

Biricodar's uniqueness lies in its dual inhibition of both P-glycoprotein and MRP-1, making it particularly effective against cancers that exhibit multidrug resistance through these pathways . Its favorable safety profile further distinguishes it from many other modulators that may have more severe side effects or limited therapeutic applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Biricodar is a pipecolinate derivative. Functioning as a modulator of P-glycoprotein (P-gp) and multidrug resistance protein (MRP-1), biricodar restores drug sensitivity to cells expressing P-glycoprotein and MRP1, the cellular efflux pumps that are the major causes in tumor cell resistance to chemotherapeutic agents. This agent binds directly to Pgp and MRP-1 and inhibits efflux pump activity, resulting in increased intracellular accumulation and retention of cytotoxic agents.

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Morad SA, Madigan JP, Levin JC, Abdelmageed N, Karimi R, Rosenberg DW, Kester M, Shanmugavelandy SS, Cabot MC. Tamoxifen magnifies therapeutic impact of ceramide in human colorectal cancer cells independent of p53. Biochem Pharmacol. 2013 Apr 15;85(8):1057-65. doi: 10.1016/j.bcp.2013.01.015. Epub 2013 Jan 24. PubMed PMID: 23353700; PubMed Central PMCID: PMC3604153.

3: Chapman JV, Gouazé-Andersson V, Karimi R, Messner MC, Cabot MC. P-glycoprotein antagonists confer synergistic sensitivity to short-chain ceramide in human multidrug-resistant cancer cells. Exp Cell Res. 2011 Jul 15;317(12):1736-45. doi: 10.1016/j.yexcr.2011.03.004. Epub 2011 Mar 21. PubMed PMID: 21396934; PubMed Central PMCID: PMC3119367.

4: Van Bambeke F, Pagès JM, Lee VJ. Inhibitors of bacterial efflux pumps as adjuvants in antibiotic treatments and diagnostic tools for detection of resistance by efflux. Recent Pat Antiinfect Drug Discov. 2006 Jun;1(2):157-75. Review. PubMed PMID: 18221142.

5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jul-Aug;29(6):427-37. PubMed PMID: 17922073.

6: Gandhi L, Harding MW, Neubauer M, Langer CJ, Moore M, Ross HJ, Johnson BE, Lynch TJ. A phase II study of the safety and efficacy of the multidrug resistance inhibitor VX-710 combined with doxorubicin and vincristine in patients with recurrent small cell lung cancer. Cancer. 2007 Mar 1;109(5):924-32. PubMed PMID: 17285598.

7: Nobili S, Landini I, Giglioni B, Mini E. Pharmacological strategies for overcoming multidrug resistance. Curr Drug Targets. 2006 Jul;7(7):861-79. Review. PubMed PMID: 16842217.

8: Robert J. Approaches to multidrug resistance reversal. Expert Opin Investig Drugs. 1998 Jun;7(6):929-39. PubMed PMID: 15992007.

9: Aouali N, Eddabra L, Macadré J, Morjani H. Immunosuppressors and reversion of multidrug-resistance. Crit Rev Oncol Hematol. 2005 Oct;56(1):61-70. Review. PubMed PMID: 15978826.

10: Mitchell AM, Tom M, Mortimer RH. Thyroid hormone export from cells: contribution of P-glycoprotein. J Endocrinol. 2005 Apr;185(1):93-8. PubMed PMID: 15817830.

11: Mullin S, Mani N, Grossman TH. Inhibition of antibiotic efflux in bacteria by the novel multidrug resistance inhibitors biricodar (VX-710) and timcodar (VX-853). Antimicrob Agents Chemother. 2004 Nov;48(11):4171-6. PubMed PMID: 15504837; PubMed Central PMCID: PMC525397.

12: Minderman H, O'Loughlin KL, Pendyala L, Baer MR. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein. Clin Cancer Res. 2004 Mar 1;10(5):1826-34. PubMed PMID: 15014037.

13: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 May;25(4):317-40. PubMed PMID: 12808477.

14: Grzywacz MJ, Yang JM, Hait WN. Effect of the multidrug resistance protein on the transport of the antiandrogen flutamide. Cancer Res. 2003 May 15;63(10):2492-8. PubMed PMID: 12750271.

15: Rago RP, Einstein A Jr, Lush R, Beer TM, Ko YJ, Henner WD, Bubley G, Merica EA, Garg V, Ette E, Harding MW, Dalton WS. Safety and efficacy of the MDR inhibitor Incel (biricodar, VX-710) in combination with mitoxantrone and prednisone in hormone-refractory prostate cancer. Cancer Chemother Pharmacol. 2003 Apr;51(4):297-305. Epub 2003 Mar 13. PubMed PMID: 12721757.

16: Thomas H, Coley HM. Overcoming multidrug resistance in cancer: an update on the clinical strategy of inhibiting p-glycoprotein. Cancer Control. 2003 Mar-Apr;10(2):159-65. Review. PubMed PMID: 12712010.

17: Goldman B. Multidrug resistance: can new drugs help chemotherapy score against cancer? J Natl Cancer Inst. 2003 Feb 19;95(4):255-7. PubMed PMID: 12591977.

18: Seiden MV, Swenerton KD, Matulonis U, Campos S, Rose P, Batist G, Ette E, Garg V, Fuller A, Harding MW, Charpentier D. A phase II study of the MDR inhibitor biricodar (INCEL, VX-710) and paclitaxel in women with advanced ovarian cancer refractory to paclitaxel therapy. Gynecol Oncol. 2002 Sep;86(3):302-10. PubMed PMID: 12217752.

19: Dey S. Biricodar. Vertex Pharmaceuticals. Curr Opin Investig Drugs. 2002 May;3(5):818-23. Review. PubMed PMID: 12090559.

20: Bates SF, Chen C, Robey R, Kang M, Figg WD, Fojo T. Reversal of multidrug resistance: lessons from clinical oncology. Novartis Found Symp. 2002;243:83-96; discussion 96-102, 180-5. Review. PubMed PMID: 11990784.